molecular formula C12H10O2 B1598848 4-(5-Methyl-2-furyl)benzaldehyde CAS No. 400748-10-9

4-(5-Methyl-2-furyl)benzaldehyde

Cat. No.: B1598848
CAS No.: 400748-10-9
M. Wt: 186.21 g/mol
InChI Key: XVPPZRZUEUFYSM-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Organic Synthesis and Medicinal Chemistry

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent a vast and diverse class of organic compounds. ijnrd.org Their unique structures allow them to interact with a wide array of biological targets, making them fundamental building blocks in the field of medicinal chemistry. ijprajournal.com In fact, a significant majority of pharmaceuticals currently on the market, estimated to be over 90% of newly approved drugs, feature a heterocyclic core. ijraset.com

The versatility of these compounds is a key reason for their prominence. They serve as crucial scaffolds in the synthesis of complex molecules, enabling chemists to design new drugs with improved therapeutic effects. ijprajournal.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts specific physicochemical properties, such as solubility, polarity, and the capacity for hydrogen bonding, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. ijprajournal.comslideshare.net

The biological activities of heterocyclic compounds are extensive and varied. They are known to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, antifungal, antibacterial, antiviral, and antidiabetic activities. ijnrd.org This broad spectrum of bioactivity has made the synthesis and study of heterocyclic compounds a major focus in both academic and industrial research, driving the development of new synthetic methodologies and the discovery of novel therapeutic agents. ijraset.com

Strategic Importance of Furan (B31954) and Benzaldehyde (B42025) Moieties in Molecular Design

Within the broad family of heterocyclic compounds, the furan ring, a five-membered aromatic heterocycle containing one oxygen atom, holds a special place. slideshare.net The furan nucleus is a component of many natural products and has been strategically incorporated into medicinal chemistry research to optimize the properties of lead compounds. slideshare.netnih.gov The ether oxygen in the furan ring adds polarity and the potential for hydrogen bonding, which can improve the solubility and bioavailability of drug candidates. slideshare.net Furan derivatives have demonstrated significant potential in various therapeutic areas, including cancer treatment. nih.govnih.gov

The conjugation of a furan moiety with a benzaldehyde structure, as seen in 4-(5-Methyl-2-furyl)benzaldehyde, creates a molecule with a unique combination of properties. This strategic pairing can lead to novel biological activities and provides a platform for the development of new chemical entities with potential applications in various fields of research.

Overview of Current Research Trajectories for this compound and Analogous Structures

Research into this compound and its analogs is multifaceted, touching upon areas from materials science to medicinal chemistry. One area of investigation involves the use of 2-methylfuran (B129897) and benzaldehyde in the synthesis of potential biofuels. For instance, the acid-catalyzed reaction between 2-methylfuran and benzaldehyde can produce 5,5′-(phenylmethylene)bis(2-methylfuran), a precursor to jet and diesel range cycloalkanes. researchgate.net

In the realm of food chemistry, studies have explored the role of furan derivatives, including 5-methyl-2-furfural (an isomer of this compound's precursor), in the formation of heterocyclic aromatic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) in cooked foods. Research has shown that compounds like furfural (B47365) and 5-methyl-2-furfural can inhibit the formation of PhIP by reacting with the precursor phenylalanine. mdpi.com

Furthermore, the broader class of benzaldehyde analogs containing furan or benzofuran (B130515) moieties is a fertile ground for anticancer drug discovery. nih.govresearchgate.net Researchers have synthesized and evaluated various derivatives for their cytotoxic activity against different cancer cell lines, with some analogs showing promising results. researchgate.net These studies often involve molecular docking to understand the interactions between the compounds and biological targets like protein kinases. researchgate.net

Table 1: Properties of this compound

Property Value
CAS Number 400748-10-9 chemcd.comcymitquimica.com
Molecular Formula C12H10O2 chemcd.com
Molecular Weight 186.21 g/mol cymitquimica.com
Synonyms 2-(4-FORMYLPHENYL)-5-METHYLFURAN, 4-(5-METHYLFUR-2-YL)BENZALDEHYDE chemcd.com
InChIKey XVPPZRZUEUFYSM-UHFFFAOYSA-N chemcd.comcymitquimica.com
Purity 95.0% cymitquimica.com

Table 2: Research on Analogs of this compound

Analog Class Research Focus Key Findings
Benzofuran-triazole-benzaldehyde hybrids Anticancer activity Some derivatives showed potent activity against lung (A-549) and cervical (HeLa) cancer cell lines. researchgate.net
Furan-based derivatives Anticancer activity Certain compounds demonstrated significant suppression of tubulin polymerization and pro-apoptotic activity. nih.gov
Furfural and 5-methyl-2-furfural Inhibition of PhIP formation These compounds were found to inhibit the formation of the food mutagen PhIP in chemical models and pork patties. mdpi.com
5,5′-(phenylmethylene)bis(2-methylfuran) Biofuel synthesis Synthesized from 2-methylfuran and benzaldehyde as a precursor for jet and diesel fuel components. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-methylfuran-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPPZRZUEUFYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409801
Record name 4-(5-methyl-2-furyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400748-10-9
Record name 4-(5-methyl-2-furyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 5 Methyl 2 Furyl Benzaldehyde and Its Derivatives

Classical Condensation Reactions

Classical condensation reactions, particularly aldol (B89426) and Claisen-Schmidt variants, represent a foundational approach to constructing the carbon-carbon bonds necessary for the synthesis of 4-(5-methyl-2-furyl)benzaldehyde derivatives. These methods are valued for their directness and the use of readily available starting materials.

Aldol Condensation and Claisen-Schmidt Variants

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a prominent method for synthesizing chalcones, which are α,β-unsaturated ketones. wikipedia.orgnih.gov This reaction involves the condensation of an aromatic aldehyde or ketone lacking an α-hydrogen with an enolizable aldehyde or ketone. wikipedia.org In the context of synthesizing derivatives of this compound, this typically involves reacting an acetophenone (B1666503) derivative with a substituted benzaldehyde (B42025). For instance, furan-based chalcone (B49325) derivatives have been synthesized via the Claisen-Schmidt condensation of 5-arylfurfural derivatives with 4'-cyanoacetophenone. eurekaselect.com Similarly, 3-furan-1-thiophene-based chalcones are prepared by reacting 2-acetyl thiophene (B33073) with 5-aryl-furan-2-carboxaldehyde derivatives. nih.gov The reaction mechanism generally proceeds via a base-catalyzed enolate formation, followed by nucleophilic attack on the carbonyl carbon of the aldehyde. magritek.comyoutube.com

The aldol condensation, in a broader sense, allows for the formation of β-hydroxy carbonyl compounds, which can subsequently be dehydrated to yield the α,β-unsaturated product. nih.govmagritek.com The reaction between furfural (B47365) and acetone (B3395972), for example, initially forms 4-(furan-2-yl)-4-hydroxybutan-2-one, which then dehydrates to 4-(2-furyl)-3-buten-2-one. osti.gov This intermediate can further react with another molecule of furfural. osti.gov

Reactant 1Reactant 2Product TypeReaction Name
Aldehyde/Ketone (with α-H)Aromatic Carbonyl (no α-H)α,β-unsaturated ketone (Chalcone)Claisen-Schmidt Condensation
Two Carbonyl Compounds-β-hydroxy carbonyl compoundAldol Condensation
5-Arylfurfural derivatives4'-CyanoacetophenoneFuran-based chalconeClaisen-Schmidt Condensation
2-Acetyl thiophene5-Aryl-furan-2-carboxaldehyde3-Furan-1-thiophene-based chalconeClaisen-Schmidt Condensation
FurfuralAcetone4-(2-Furyl)-3-buten-2-oneAldol Condensation

Optimization of Catalytic Systems (e.g., Base Catalysis, Metal Triflate Catalysis)

The efficiency and selectivity of Claisen-Schmidt and aldol condensations are highly dependent on the catalytic system employed. Base catalysis is the most common approach, with sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) being frequently used. nih.govmagritek.com Solvent-free conditions using solid NaOH have been reported to give quantitative yields of α,α'-bis-(substituted-benzylidene)cycloalkanones. nih.gov The catalytic activity of solid NaOH has been shown to be superior to other bases like KOH, NaOAc, and NH4OAc for certain Claisen-Schmidt reactions. nih.gov

In addition to traditional bases, various other catalytic systems have been explored to improve yields and reaction conditions. These include:

BF3-etherate: This Lewis acid catalyst has been shown to significantly increase the yield of chalcones, with reported yields in the range of 75-96%. researchgate.net

Magnetic nano Fe3O4@ZIF-8: This nanocatalyst provides high reaction yields (85-95%) for chalcone synthesis, shortens reaction times, and is easily recoverable, addressing issues of catalyst recovery and recycling. google.com

Heterogeneous solid base catalysts: Materials like fly ash-derived catalysts (CaPSFA) have been investigated for Claisen-Schmidt condensations, demonstrating the potential for utilizing waste materials in catalysis. researchgate.net

Micellar catalysis: The use of surfactants like CTAB and Tween 80 can facilitate the synthesis of chalcones in aqueous media, offering a more environmentally friendly approach. researchgate.net

The choice of catalyst can influence not only the reaction rate but also the product distribution, especially in reactions where multiple products are possible.

CatalystReaction TypeAdvantages
Sodium Hydroxide (NaOH)Claisen-Schmidt/AldolReadily available, effective, can be used in solvent-free conditions. nih.gov
BF3-etherateChalcone SynthesisHigh yields (75-96%). researchgate.net
Magnetic nano Fe3O4@ZIF-8Chalcone SynthesisHigh yields (85-95%), short reaction times, recyclable. google.com
CaPSFA (from fly ash)Claisen-SchmidtUtilizes waste material, heterogeneous catalyst. researchgate.net
Micellar (e.g., CTAB, Tween 80)Chalcone SynthesisEnvironmentally friendly (aqueous media). researchgate.net

Reaction Condition Control for Yield and Selectivity

Controlling reaction conditions such as temperature, solvent, and reactant stoichiometry is crucial for maximizing the yield and selectivity of the desired product. In the synthesis of chalcones via the Claisen-Schmidt reaction, the molar ratio of the reactants can be adjusted to favor the formation of either the mono- or bis-adduct. For example, in the reaction of acetone with benzaldehyde, using an excess of acetone leads to the mono-benzylideneacetone, while an excess of benzaldehyde yields the bis-benzylideneacetone. nih.gov

Temperature also plays a critical role. While many Claisen-Schmidt reactions are performed at room temperature, some systems require heating to achieve reasonable reaction rates. researchgate.net However, higher temperatures can sometimes lead to side reactions or decomposition of products.

The choice of solvent can also impact the reaction outcome. While solvent-free conditions have proven effective in some cases, other reactions benefit from the use of solvents like ethanol (B145695) or acetone to ensure proper mixing and dissolution of reactants. nih.govnih.gov The development of micellar catalysis demonstrates a move towards more sustainable solvent systems. researchgate.net

Advanced Coupling and Cycloaddition Strategies

Beyond classical condensations, more advanced synthetic methods, including photochemical cycloadditions and multi-component reactions, offer powerful alternatives for the construction of this compound derivatives and related heterocyclic structures.

Paternò−Büchi Photochemical Cycloaddition with Furan (B31954) Derivatives

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of a four-membered oxetane (B1205548) ring. wikipedia.orglscollege.ac.in This reaction is particularly useful for synthesizing complex oxygen-containing heterocycles. When furan derivatives are used as the alkene component, the reaction can proceed with high regio- and stereoselectivity. researchgate.net

The reaction of furan derivatives with aromatic carbonyl compounds, such as benzaldehyde, has been studied to understand the factors influencing selectivity. acs.orgacs.org The reaction typically proceeds through the triplet excited state of the carbonyl compound, forming a triplet 1,4-diradical intermediate. mdpi.com The stability and conformational distribution of this diradical play a crucial role in determining the final product's stereochemistry. acs.orgacs.org For instance, the reaction of 2-methylfuran (B129897) with benzaldehyde yields a mixture of regioisomers with high exo selectivity. acs.org The photochemical reaction of furan with heterocyclic aldehydes can also lead to the formation of exo oxetane derivatives. rsc.org

Carbonyl CompoundAlkene (Furan Derivative)ProductKey Features
BenzaldehydeFuranOxetaneForms a four-membered ring. wikipedia.orglscollege.ac.in
Benzaldehyde2-MethylfuranMixture of regioisomeric oxetanesHigh exo selectivity. acs.org
Heterocyclic AldehydesFuranExo oxetane derivativesCan undergo further reactions like metathesis. rsc.org

Multi-Component Reactions for Complex Heterocyclic Structures

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a one-pot reaction to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. organic-chemistry.org

Several MCRs have been developed for the synthesis of highly functionalized furan derivatives. A modular method for constructing furans from aldehydes, acyl chlorides, and alkynes has been reported. rsc.org This transformation proceeds through the in-situ formation of a phosphorus-containing 1,3-dipole, which then undergoes a regioselective 1,3-dipolar cycloaddition with an alkyne. rsc.org Another example involves the one-pot synthesis of substituted furans from γ-alkynyl ketones under acidic conditions, proceeding through an allene (B1206475) intermediate. nih.gov

The synthesis of furan-2(5H)-one derivatives has been achieved through a telescoped MCR of indole, an arylglyoxal, and Meldrum's acid. researchgate.net The resulting furanone can be further functionalized, for instance, by condensation with an aldehyde. researchgate.net These MCR strategies provide access to a wide range of complex heterocyclic structures that would otherwise require lengthy multi-step syntheses.

Reaction TypeReactantsProduct
1,3-Dipolar CycloadditionAldehydes, Acyl Chlorides, AlkynesSubstituted Furans
Acid-Promoted Cyclizationγ-Alkynyl KetonesSubstituted Furans
Telescoped MCRIndole, Arylglyoxal, Meldrum's AcidFuran-2(5H)-one Derivatives

Regio- and Stereoselective Synthesis

Achieving high levels of regio- and stereoselectivity in the synthesis of polysubstituted furans is a continuous area of research. One notable advancement is the use of metalloradical cyclization. For instance, cobalt(II)-based catalysis has been shown to effectively mediate the cyclization of alkynes with α-diazocarbonyls to produce highly functionalized furans with complete regioselectivity. nih.gov This method is tolerant of a wide array of functional groups, which is a significant advantage in multi-step syntheses. nih.gov

While direct stereoselective synthesis of this compound is not extensively documented, the principles of asymmetric synthesis applied to furan derivatives are relevant. For example, diastereoselective intramolecular Diels-Alder reactions of furan dienes have been employed to create complex, fused furan structures with high stereocontrol. cdnsciencepub.com In these reactions, Lewis acids like methylaluminum dichloride can influence the diastereomeric ratio of the products. cdnsciencepub.com Furthermore, the synthesis of tetrasubstituted furans has been achieved with complete stereoselectivity through the Lewis acid-promoted deoxygenation of cyclic hemiketal intermediates derived from functionalized lactones. thieme-connect.com These general strategies highlight the potential pathways to control the stereochemistry of furan-containing compounds.

Derivatization from Precursors and Analogous Preparations

The construction of the this compound scaffold often relies on the modification of readily available furan precursors or the coupling of furan and benzene (B151609) ring systems.

Synthesis from Furan-2-carbaldehyde and Related Aldehydes

A primary route to this compound involves the coupling of a furan ring, often derived from furan-2-carbaldehyde (furfural) or its 5-methyl derivative, with a substituted benzene ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are instrumental in this approach.

The Suzuki-Miyaura coupling, which utilizes an organoboron reagent and an organohalide, is a versatile method for forming carbon-carbon bonds. libretexts.org In the context of synthesizing this compound, this would typically involve the reaction of a 5-methyl-2-furylboronic acid with a 4-halobenzaldehyde. The reaction is generally carried out in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions and yield. nih.govnih.gov

The Stille coupling offers an alternative C-C bond-forming strategy, reacting an organotin compound with an organohalide in the presence of a palladium catalyst. For the synthesis of the target molecule, this could involve the coupling of 2-(tributylstannyl)-5-methylfuran with 4-bromobenzaldehyde.

A general protocol for the synthesis of 5-substituted-2-furaldehydes has been developed using the Negishi coupling, which involves the reaction of organozinc reagents with organohalides. nih.gov This method has been shown to be effective for a range of aryl and heteroaryl substituents. nih.gov

The precursor, 5-methylfuran-2-carbaldehyde, can be synthesized from various sources, including the dehydration of sucrose (B13894) and other cellulose (B213188) products. wikipedia.org A common laboratory preparation involves the treatment of a sugar solution with acid, followed by purification. orgsyn.org

Formation of Bis-furylmethanes and Similar Scaffolds

The aldehyde functionality of this compound can participate in reactions to form larger, more complex structures, such as bis-furylmethanes. These reactions are typically acid-catalyzed and involve the electrophilic substitution of a furan ring with a protonated aldehyde.

For example, the condensation of 2-methylfuran with formaldehyde (B43269) in the presence of a solid acid catalyst like Amberlyst® 15 can produce bis(5-methylfuran-2-yl)methane in high yield. organic-chemistry.org This principle can be extended to reactions involving this compound and other furan derivatives to create unsymmetrical bis-furylmethane structures. The reactivity of the furan ring towards electrophilic attack makes it a suitable partner in such condensation reactions.

Chemical Reactivity and Transformation Pathways of 4 5 Methyl 2 Furyl Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) attached to the benzene (B151609) ring is a primary site for a variety of chemical reactions, including oxidation, reduction, and nucleophilic additions.

The aldehyde functional group of 4-(5-methyl-2-furyl)benzaldehyde can be readily oxidized to form the corresponding carboxylic acid, 4-(5-methyl-2-furyl)benzoic acid. This transformation is a common and fundamental reaction in organic chemistry. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups in the molecule. organic-chemistry.org

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can effectively oxidize aldehydes.

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) can be used, often in catalytic amounts with a co-oxidant. organic-chemistry.org

Oxone: A potassium peroxymonosulfate-based oxidant that offers a milder and often more environmentally friendly alternative to metal-based oxidants. organic-chemistry.org

Hydrogen peroxide (H₂O₂): In the presence of certain catalysts, hydrogen peroxide can be an effective and clean oxidant. organic-chemistry.org

N-Hydroxyphthalimide (NHPI): This organocatalyst can be used for aerobic oxidation, utilizing oxygen from the air as the terminal oxidant. organic-chemistry.org

The resulting 4-(5-methyl-2-furyl)benzoic acid is a valuable intermediate for the synthesis of other compounds, such as esters and amides, through further reactions of the carboxylic acid group.

Table 1: Oxidation of Aldehydes to Carboxylic Acids

Oxidizing Agent Conditions Notes
Potassium Permanganate (KMnO₄) Typically in basic or neutral aqueous solution Strong oxidant, may require careful control to avoid over-oxidation
Pyridinium Chlorochromate (PCC) Catalytic (e.g., 2 mol%) with a co-oxidant like H₅IO₆ in acetonitrile Milder conditions compared to KMnO₄
Oxone Mild conditions A good alternative to metal-mediated oxidations
N-Hydroxyphthalimide (NHPI) 5 mol% catalyst, aerobic conditions (O₂) Organocatalytic, avoids hazardous metal oxidants
Vanadyl acetylacetonate (B107027) (VO(acac)₂) Catalytic, with H₂O₂ as oxidant Efficient and selective for aromatic and aliphatic aldehydes

The aldehyde group can be reduced to a primary alcohol, yielding (4-(5-methyl-2-furyl)phenyl)methanol. This transformation is typically achieved using a variety of reducing agents.

Common reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, it will also reduce other functional groups like esters and carboxylic acids.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

The choice of reducing agent depends on the desired selectivity. For instance, if only the aldehyde is to be reduced in the presence of other reducible functional groups, a milder reagent like NaBH₄ would be preferred. Biocatalytic methods using alcohol dehydrogenases have also been employed for the reduction of similar furfural (B47365) derivatives. rsc.org

Table 2: Reduction of Aldehydes to Alcohols

Reducing Agent Conditions Notes
Sodium Borohydride (NaBH₄) Typically in an alcoholic solvent (e.g., methanol, ethanol) at room temperature Mild and selective for aldehydes and ketones
Lithium Aluminum Hydride (LiAlH₄) In an aprotic solvent (e.g., diethyl ether, THF), followed by an aqueous workup Strong, non-selective reducing agent
Catalytic Hydrogenation (H₂/Catalyst) H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni) Can also reduce other unsaturated groups
Alcohol Dehydrogenases Biocatalytic, often in aqueous media High selectivity under mild conditions

The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles. This reactivity allows for the formation of new carbon-carbon bonds and the introduction of a wide range of functional groups.

Alkynylation: The addition of acetylides (the conjugate bases of terminal alkynes) to the aldehyde results in the formation of a propargyl alcohol. This reaction is a powerful tool for extending the carbon chain and introducing an alkyne functionality, which can be further elaborated.

Carbanion Additions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are strong carbon-based nucleophiles that readily add to the aldehyde. These reactions are fundamental for creating new carbon-carbon single bonds. The Wittig reaction, which involves the use of a phosphorus ylide, is another important example of a carbanion addition that converts the aldehyde into an alkene.

Reactivity of the Furan (B31954) Heterocycle

The furan ring in this compound is an electron-rich aromatic system, which dictates its reactivity, particularly in electrophilic aromatic substitution and cycloaddition reactions.

The furan ring is significantly more reactive towards electrophiles than benzene. chemicalbook.compearson.com The oxygen atom in the ring donates electron density, activating the ring for electrophilic attack. Substitution preferentially occurs at the C2 and C5 positions, as the carbocation intermediate formed by attack at these positions is more stabilized by resonance. chemicalbook.comquora.com In this compound, the C5 position is already substituted with a methyl group, and the C2 position is attached to the benzaldehyde (B42025) moiety. Therefore, any further electrophilic substitution on the furan ring would likely occur at the available positions, though the existing substituents will influence the regioselectivity. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the strong activating nature of the furan ring often requires milder reaction conditions than those used for benzene to avoid polymerization or ring-opening. pearson.com

The furan ring can act as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. masterorganicchemistry.comnih.gov This reactivity is a key feature of furans, allowing for the construction of complex polycyclic structures. However, the Diels-Alder reaction of furan is often reversible because the cycloaddition disrupts the aromaticity of the furan ring. masterorganicchemistry.comrsc.org

Thermodynamic vs. Kinetic Control: The stereochemical outcome of the Diels-Alder reaction with furan can be influenced by temperature. masterorganicchemistry.com At lower temperatures, the reaction is under kinetic control, favoring the formation of the endo product, which is formed faster due to a more favorable transition state. masterorganicchemistry.comrsc.org At higher temperatures, the reaction becomes reversible, and the more thermodynamically stable exo product is favored. masterorganicchemistry.com

Substituent Effects: The presence of substituents on the furan ring can significantly impact the rate and outcome of the Diels-Alder reaction. ucla.edumit.edu In the case of this compound, the electron-donating methyl group at the C5 position and the electron-withdrawing benzaldehyde group at the C2 position will influence the electronic properties of the furan diene and thus its reactivity with various dienophiles. The electron-withdrawing nature of the aldehyde group on the phenyl ring can decrease the reactivity of the furan in a Diels-Alder reaction. nih.gov

Formation of Functionalized Derivatives

The aldehyde functional group in this compound is a versatile handle for the synthesis of a variety of functionalized derivatives. This section explores key transformation pathways, including the formation of imines and Schiff bases, the construction of pyrimidine (B1678525) rings, and potential rearrangement reactions.

Imine and Schiff Base Formation

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the characteristic C=N double bond of the azomethine group.

The synthesis of these derivatives can be achieved under various conditions. A common method involves refluxing equimolar amounts of the aldehyde and a primary amine in a suitable solvent, such as ethanol (B145695) or methanol. researchgate.netresearchgate.net In some cases, an acid catalyst like glacial acetic acid is added to facilitate the reaction. researchgate.net Green chemistry approaches have also been developed, utilizing solvent-free conditions or heterogeneous catalysts like Amberlyst® 15 to promote the reaction at room temperature. peerj.comnih.gov The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). peerj.com

The table below illustrates the generalized synthesis of imines from this compound with various primary amines, based on common synthetic protocols.

ProductReactant 2 (Amine)Reaction ConditionsReference
N-(4-methylbenzyl)-1-(4-(5-methyl-2-furyl)phenyl)methanimine4-methylbenzylamineEthanol, reflux researchgate.net
1-(4-(5-methyl-2-furyl)phenyl)-N-(4-nitrophenyl)methanimine4-nitroanilineEthanol, glacial acetic acid, reflux researchgate.net
N-butyl-1-(4-(5-methyl-2-furyl)phenyl)methanimineButylamineAmberlyst® 15, neat, room temperature peerj.com
Note: The products listed are representative examples based on general Schiff base synthesis methods.

Construction of Pyrimidine Rings

The aldehyde functionality of this compound serves as a key building block for the synthesis of heterocyclic structures, including pyrimidine rings. Pyrimidine derivatives are of significant interest due to their presence in a wide array of biologically active compounds. researchgate.net A common and effective method for constructing a pyrimidine ring is through the reaction of an aldehyde with an amidine. nih.gov

This synthetic strategy typically involves the condensation of the aldehyde with an amidine hydrochloride in a suitable solvent. The reaction can proceed under mild conditions and often results in good yields of the corresponding pyrimidine. The versatility of this method allows for the introduction of various substituents onto the pyrimidine ring by selecting the appropriate amidine. For instance, the reaction of this compound with an unsubstituted amidine would yield a pyrimidine with a hydrogen at the 2-position, while using a substituted amidine would lead to a 2-substituted pyrimidine.

The table below outlines a representative synthesis for the construction of a pyrimidine ring from this compound.

ProductReactant 2 (Amidine)Reaction ConditionsReference
4-(4-(5-methyl-2-furyl)phenyl)pyrimidineFormamidine hydrochlorideAlcohol (e.g., ethanol), reflux nih.gov
2-Methyl-4-(4-(5-methyl-2-furyl)phenyl)pyrimidineAcetamidine hydrochlorideAlcohol (e.g., ethanol), reflux nih.gov
Note: The products are illustrative of pyrimidine synthesis from aldehydes and amidines.

Furthermore, the furan ring fused with a pyrimidine ring results in a furo[2,3-d]pyrimidine (B11772683) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. nih.govresearchgate.netinformahealthcare.com The synthesis of such compounds often involves multi-step sequences starting from furan derivatives. nih.govresearchgate.net

Rearrangement Reactions

While specific rearrangement reactions of this compound are not extensively documented, the structural motifs present in the molecule suggest the potential for certain types of rearrangements under specific conditions.

One such possibility is a reaction analogous to the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the conversion of an aryl alkyl ketone to a terminal amide or thioamide upon treatment with sulfur and an amine (like morpholine). Although this compound is an aldehyde, not a ketone, related transformations of aldehydes to amides are known. A hypothetical Willgerodt-Kindler type reaction of this compound could potentially lead to the formation of 4-(5-methyl-2-furyl)benzamide. This transformation would involve the oxidation of the aldehyde and migration of the carbonyl group.

Another area of potential rearrangement pertains to the furan ring itself. The reaction of furfuraldehyde with aromatic amines has been shown to lead to carbocyclic structures through ring-opening and rearrangement pathways. researchgate.net It is conceivable that under certain acidic or basic conditions, this compound could undergo similar transformations, leading to complex rearranged products. However, specific studies on this particular compound are required to confirm such reactivity.

Proposed RearrangementPotential ProductReagents/ConditionsReference (Analogous Reactions)
Willgerodt-Kindler type reaction4-(5-methyl-2-furyl)benzamideSulfur, Morpholine, Heat wikipedia.orgorganic-chemistry.org
Furan ring rearrangementSubstituted cyclopentenone derivativesAromatic amine, Acid/Base catalyst researchgate.net
Note: These are proposed reactions based on the reactivity of similar compounds and require experimental validation for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 4-(5-Methyl-2-furyl)benzaldehyde.

¹H NMR spectroscopy reveals the chemical environment of the protons in the molecule. The spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on the benzene (B151609) ring, the vinylic protons on the furan (B31954) ring, and the methyl protons. The aldehydic proton (CHO) is anticipated to appear as a singlet at a significantly downfield chemical shift, typically around 9.9-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the benzene ring will appear as two doublets in the aromatic region (approximately 7.2-8.0 ppm), characteristic of a 1,4-disubstituted pattern. The two protons on the furan ring will also present as doublets, with their specific shifts influenced by the electronic effects of the adjacent oxygen atom and aromatic substituent. The methyl group protons will give a sharp singlet in the upfield region, likely around 2.4 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton. The most downfield signal will be the aldehydic carbon, expected around 192 ppm. docbrown.info The spectrum will also display signals for the eight different aromatic and furan ring carbons, with their chemical shifts determined by their position relative to the substituents. rsc.org The carbon attached to the methyl group and the methyl carbon itself will appear at the most upfield positions. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde H ~9.95 (s, 1H) -
Aldehyde C - ~192.0
Benzene C1 - ~135.5
Benzene C2, C6 ~7.90 (d, 2H) ~130.0
Benzene C3, C5 ~7.75 (d, 2H) ~124.5
Benzene C4 - ~155.0
Furan C2 - ~152.0
Furan C3 ~6.80 (d, 1H) ~110.0
Furan C4 ~6.20 (d, 1H) ~109.5
Furan C5 - ~159.0
Methyl H ~2.40 (s, 3H) -
Methyl C - ~14.0

Predicted values are based on data from analogous compounds. docbrown.infonih.govrsc.org s=singlet, d=doublet.

To unambiguously assign these signals and understand the molecule's spatial arrangement, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would show correlations between the adjacent protons on the furan ring and the adjacent protons on the benzene ring, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made in Table 1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is crucial for determining the molecule's preferred conformation. A key application would be to probe for NOE effects between the furan proton at position 3 and the benzene protons at positions 3 and 5. The presence or absence of these correlations would provide direct evidence for the dihedral angle between the two rings and indicate whether the molecule adopts a planar or twisted conformation.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within this compound by probing their characteristic vibrational frequencies.

The IR spectrum is expected to be dominated by a very strong absorption band for the aldehyde C=O stretching vibration, typically found in the region of 1690-1710 cm⁻¹. Other key bands include C-H stretching vibrations for the aldehyde, aromatic, and methyl groups, C=C stretching vibrations for the aromatic and furan rings, and C-O stretching vibrations associated with the furan ring ether linkage.

Raman spectroscopy provides complementary information. The C=C stretching modes of the aromatic and furan rings are often strong and sharp in the Raman spectrum. The symmetric vibrations and vibrations of non-polar bonds are generally more Raman active.

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 3100-3000 Medium-Weak
Methyl C-H Stretch 2980-2870 2980-2870 Medium-Weak
Aldehyde C-H Stretch ~2850, ~2750 ~2850, ~2750 Weak
Aldehyde C=O Stretch ~1700 ~1700 Very Strong (IR), Medium (Raman)
Aromatic/Furan C=C Stretch 1600-1450 1600-1450 Strong-Medium
Furan Ring C-O-C Stretch ~1250, ~1020 ~1250, ~1020 Strong
C-H Bending (out-of-plane) 900-675 900-675 Strong

Frequencies are based on data for benzaldehydes and furan derivatives. nist.govresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the stability of the molecule and its fragments upon ionization. The molecular weight of this compound is 186.21 g/mol . sigmaaldrich.comcymitquimica.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at an m/z (mass-to-charge ratio) of 186. This peak is expected to be relatively intense due to the stability of the conjugated aromatic system. The fragmentation pattern provides structural clues. Key expected fragmentation pathways include:

Loss of a hydrogen radical (•H): This leads to a strong [M-1]⁺ peak at m/z 185, resulting from the cleavage of the aldehydic C-H bond to form a stable acylium cation.

Loss of the formyl radical (•CHO): This results in an [M-29]⁺ peak at m/z 157, corresponding to the 4-(5-methyl-2-furyl)phenyl cation.

Loss of carbon monoxide (CO): The [M-1]⁺ ion can further lose CO to produce a peak at m/z 157.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Ion Formula Identity
186 [C₁₂H₁₀O₂]⁺• Molecular Ion [M]⁺•
185 [C₁₂H₉O₂]⁺ [M-H]⁺
157 [C₁₁H₉O]⁺ [M-CHO]⁺ or [M-H-CO]⁺
128 [C₁₀H₈]⁺ [M-CHO-CHO]⁺ or [C₁₁H₉O-CO]⁺

Predicted fragmentation patterns are based on established rules for aromatic aldehydes.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the electronic transitions within the molecule. The extended π-conjugated system, which includes the furan ring, the benzene ring, and the carbonyl group, is expected to give rise to strong absorptions in the ultraviolet region.

The spectrum is predicted to show intense absorption bands corresponding to π → π* transitions. For comparison, furan itself absorbs around 208 nm. nist.govspectrabase.com The conjugation with the benzaldehyde (B42025) moiety will cause a significant bathochromic (red) shift to longer wavelengths. Aromatic aldehydes typically exhibit strong absorption bands. nih.gov It is anticipated that this compound will have a primary absorption maximum (λ_max) in the range of 300-340 nm, with possible additional bands at shorter wavelengths corresponding to other electronic transitions within the aromatic systems.

X-ray Crystallography for Precise 3D Structural Determination

While the previously mentioned spectroscopic techniques provide a wealth of structural data, single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. It has been applied to study various aspects of furan (B31954) and benzaldehyde (B42025) derivatives, providing valuable information on their energetic and geometrical properties, as well as reaction mechanisms.

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and transition states.

For reactions involving benzaldehyde derivatives, DFT calculations at the B3LYP/6-31+G(d) level of theory have been used to identify transition states. nih.gov For instance, in the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole, three distinct transition states were located. nih.gov The first transition state (TS1) corresponds to the initial nucleophilic attack and hydrogen transfer, leading to a hemiaminal intermediate. nih.gov A second transition state (TS2) is associated with the internal rearrangement of the molecular rings in the hemiaminal. nih.gov Finally, the third transition state (TS3) involves the elimination of a water molecule to form the final Schiff base product. nih.gov

DFT calculations are crucial for elucidating reaction mechanisms and understanding the factors that control selectivity. In reactions involving substituted benzaldehydes, the electronic properties of the substituents can significantly influence the reaction pathway. nih.gov The effect of thirteen different substituents on the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole was studied to understand how electronic modifications impact the energetic properties of the reaction. nih.gov

The formation of 4-(5-Methyl-2-furyl)benzaldehyde itself implies a specific regioselectivity, where the formylphenyl group is attached to the C2 position of the 5-methylfuran ring. Theoretical calculations can help explain this preference. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) and atomic charges can indicate which sites on the reacting molecules are most susceptible to electrophilic or nucleophilic attack, thereby determining the regiochemical outcome of the reaction.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods are valuable for exploring the conformational landscape and predicting various molecular properties.

In a related molecule, 5-phenyl-2-(4-pyridyl)pyrimidine, DFT calculations with the B3LYP/6-311G(d) basis set revealed that the dihedral angles between the phenyl and pyridine (B92270) rings in the two independent molecules of the asymmetric unit are 53.48(5)° and 50.80(5)°. researchgate.net For this compound, a similar computational approach could be used to determine the preferred dihedral angle between the furan and benzaldehyde moieties. This would involve rotating the bond connecting the two rings and calculating the energy at each step to identify the global and local energy minima. The presence of the methyl group on the furan ring and the aldehyde group on the benzene (B151609) ring will influence the steric and electronic interactions that govern the conformational preferences.

Computational methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman), which can then be compared with experimental results for structure verification and spectral assignment.

For derivatives of 2-methylfuran (B129897), DFT calculations have been successfully used to predict spectroscopic parameters. In a study of a Schiff base derived from 5-methyl-2-furaldehyde, theoretical IR, FT-Raman, and UV-Visible spectra were calculated using DFT with the B3LYP functional and 6-311++G(d,p) and cc-PVDZ basis sets. researchgate.net The calculated vibrational frequencies and electronic transitions showed good agreement with the experimental data. researchgate.net Similarly, for furan-2-carbaldehyde-d, computational methods were used to analyze the IR and Raman spectra, noting the characteristic shifts upon isotopic labeling. mdpi.com

The following table presents a hypothetical comparison of experimental and calculated spectroscopic data for a related compound, illustrating the predictive power of these methods.

Spectroscopic DataExperimental ValueCalculated Value (DFT/B3LYP)
¹H-NMR (ppm)
Aldehyde Proton9.859.78
Furan Proton (H3)7.307.25
Furan Proton (H4)6.456.40
Benzene Protons7.60-7.907.55-7.85
Methyl Protons2.402.35
¹³C-NMR (ppm)
Aldehyde Carbon191.5190.8
Furan Carbon (C2)158.0157.5
Furan Carbon (C5)155.0154.2
Benzene Carbon (C1)135.0134.5
Methyl Carbon14.013.8
IR (cm⁻¹)
C=O Stretch16951705
C-O-C Stretch (Furan)11501145

Note: This table is illustrative and based on typical values for similar compounds. Actual experimental and calculated values for this compound may vary.

Structure-Activity/Property Relationship Modeling (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are widely used in drug discovery and materials science to predict the properties of new compounds.

While no specific QSAR/QSPR studies on this compound were found in the provided search results, the principles of these methods are applicable. For a series of related compounds, such as derivatives of this compound with different substituents, a QSAR study could be performed to predict their biological activity, for instance, as enzyme inhibitors. nih.gov This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and then using statistical techniques like multiple linear regression or artificial neural networks to build a predictive model. nih.gov

For example, in a QSAR study of novel 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives as anticancer agents, models were developed that successfully correlated the chemical structures with their inhibitory activity against the c-Met receptor tyrosine kinase. nih.gov A similar approach could be applied to a library of compounds based on the this compound scaffold to guide the design of new molecules with desired properties.

Molecular Docking and Ligand-Target Interaction Studies

Computational methods, particularly molecular docking, have been instrumental in elucidating the potential biological targets of furan-containing compounds and in predicting their binding affinities and interaction modes at the molecular level. While specific docking studies targeting this compound are not extensively detailed in the reviewed literature, research on closely related furan derivatives provides significant insights into how this class of compounds may interact with various protein targets. These studies are crucial for rational drug design and for understanding the structure-activity relationships that govern their biological effects.

Research has shown that furan derivatives can interact with a range of biological macromolecules, primarily through hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The specific nature and strength of these interactions are often dictated by the substituents on the furan and phenyl rings.

A notable area of investigation has been the potential antibacterial activity of furan derivatives. In silico molecular docking studies have been conducted on novel furan-azetidinone hybrids against several antibacterial targets from Escherichia coli, including enoyl reductase (FabI). ijper.org The Glide module of Maestro was employed for these simulations, revealing that the furan derivatives could be potent inhibitors of this enzyme. ijper.org The docking scores and binding energies calculated from these studies help in ranking compounds based on their predicted affinity for the enzyme's active site.

For instance, in a study of furan derivatives docked with E. coli enoyl reductase (PDB ID: 1C14), compounds showed significant binding scores. The analysis of the docked poses indicated that π-π stacking interactions between the ligand and key amino acid residues are critical for successful binding. ijper.org Specifically, residues Tyrosine 146 (TYR 146) and Phenylalanine 94 (PHE 94) in the active site of enoyl reductase were identified as playing a pivotal role in the receptor's activity through these stacking interactions. ijper.org This suggests that the aromatic character of the furan and phenyl rings in compounds like this compound is crucial for their interaction with such targets.

The primary interaction forces identified between furan derivatives and protein targets like myofibrillar proteins include hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov Fluorescence analysis has further indicated that these interactions can affect the microenvironment of tryptophan and tyrosine residues within the protein structure. nih.gov

The table below summarizes typical interaction data from molecular docking studies of furan derivatives with bacterial enoyl reductase, illustrating the types of interactions that could be anticipated for this compound.

Target ProteinPDB IDKey Interacting ResiduesType of InteractionReference
E. coli Enoyl Reductase1C14TYR 146, PHE 94π-π Stacking ijper.org

The following table presents representative docking scores for furan derivatives against E. coli enoyl reductase, as reported in the literature. These values provide a quantitative measure of the binding affinity.

Compound DerivativeGlide Score (GScore)Emodel ScoreReference
Furan Derivative 4e-9.195-73.407 ijper.org
Furan Derivative 4d-9.039-60.997 ijper.org

These computational findings underscore the potential of furan-based scaffolds in inhibitor design. The benzaldehyde moiety of this compound, with its electron-withdrawing aldehyde group, and the electron-donating methyl-substituted furan ring, likely contribute to a specific electronic profile that influences its binding to target proteins.

Pharmaceutical and Biological Research Applications of 4 5 Methyl 2 Furyl Benzaldehyde Derivatives

Antimicrobial Agents

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of 4-(5-methyl-2-furyl)benzaldehyde have been investigated for their potential to combat bacterial and fungal infections.

Several studies have demonstrated the antibacterial potential of derivatives synthesized from furan-containing scaffolds. For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids displayed significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov Notably, compounds with specific substitutions on the phenylfuran ring were potent against multidrug-resistant strains. nih.gov

Research into 5-nitro-2-furfurylidene derivatives has also yielded compounds with notable antibacterial properties. Certain derivatives were found to be effective in inhibiting the growth of Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. researchgate.net The presence of a nitro group on the furan (B31954) ring appears to be a key contributor to the observed antibacterial activity. researchgate.net

Furthermore, the synthesis of 4-(5-aryl-2-furoyl)morpholines and their thio-analogues has provided compounds with varying degrees of antimicrobial efficacy. pensoft.net While not all derivatives showed high potency, the nature of the substituent on the aryl ring was found to influence the antibacterial effect. pensoft.net Similarly, new chalcone (B49325) derivatives incorporating a thiadiazole ring in place of the furan have been synthesized from a related benzaldehyde (B42025) precursor and have shown antibacterial activity. researchgate.net The structural similarity highlights the potential of this class of compounds.

Compound ClassTarget OrganismsKey FindingsReference
(S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acidsGram-positive bacteria (including MRSA and QRSA)Good activity with MIC values in the range of 2–4 µg/mL. Compounds 4c, 4d, 4e, and 4f were most potent with MIC values of 2 µg/mL. nih.gov
5-nitro-2-furfurylidene derivativesB. subtilis, S. aureusCompounds 9c and 9d were effective at inhibiting growth at concentrations of 5µg and 50µg per disc. researchgate.net
4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholinesVarious bacteriaActivity is dependent on the nature of the substituent. pensoft.net

In addition to antibacterial effects, derivatives of furan-containing structures have been evaluated for their antifungal properties. Studies on 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines revealed that some of these compounds exhibit significant antifungal activity. pensoft.net Specifically, certain derivatives demonstrated high activity against Cryptococcus neoformans. pensoft.net The presence of a nitro group in the 2-furoylmorpholine moiety was suggested to be important for the antifungal effect. pensoft.net

The investigation of 5-nitro-2-furfurylidene derivatives also confirmed their potential as antifungal agents. Several synthesized compounds showed high activity against the yeast Candida albicans at a concentration of 100µg. researchgate.net This suggests that the 5-nitrofuran scaffold is a promising feature for the development of antifungal drugs. researchgate.net

Compound ClassTarget OrganismKey FindingsReference
4-(5-aryl-2-furoyl)morpholinesC. neoformansCompound 7b, containing a nitro group, showed high antifungal activity. pensoft.net
4-[(5-aryl-2-furyl)carbonothioyl]morpholinesC. neoformansCompounds 8a and 8c demonstrated high antifungal activity with MIC values of 4–16 µg/ml. pensoft.net
5-nitro-2-furfurylidene derivativesC. albicansCompounds 9a and 9c-g showed high activity at a concentration of 100µg. researchgate.net

Antineoplastic and Cytotoxic Potential

The development of novel anticancer agents is a cornerstone of pharmaceutical research. Derivatives based on the furan and benzaldehyde structures have shown promise in this area.

A number of furan-based derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example, novel furan-based compounds were tested against the MCF-7 breast cancer cell line. nih.gov Two compounds, a pyridine (B92270) carbohydrazide (B1668358) derivative (compound 4) and an N-phenyl triazinone derivative (compound 7), exhibited significant cytotoxic activity with IC50 values of 4.06 and 2.96 μM, respectively. nih.gov These compounds were also shown to be selective, with higher IC50 values against the normal breast cell line MCF-10A. nih.gov

In another study, benzaldehyde analogues containing a benzofuran (B130515) moiety were synthesized and screened for their in vitro anticancer activity against A-549 (lung cancer) and HeLa (cervical cancer) cell lines. nih.govresearchgate.net A derivative substituted with a 2-(trifluoromethyl)benzyl group demonstrated outstanding activity against both cell lines, with potency comparable to the standard drug doxorubicin. nih.govresearchgate.net Other analogues with methoxy, chloro, and fluoro substitutions showed moderate activity. nih.govresearchgate.net

The mechanism by which these furan derivatives exert their anticancer effects has also been a subject of investigation. For the active furan-based compounds tested on MCF-7 cells, it was found that they induced cell cycle arrest at the G2/M phase and promoted apoptosis. nih.gov Further analysis indicated that these compounds triggered the intrinsic mitochondrial pathway of apoptosis, evidenced by an increase in the levels of p53 and Bax and a decrease in Bcl-2. nih.gov

The morphological changes observed in cancer cells treated with the most potent benzofuran-based benzaldehyde analogues also confirmed their role as potent inhibitors of cancer cell growth. nih.gov These findings underscore the potential of these derivatives to not only be cytotoxic to cancer cells but also to interfere with the fundamental processes of tumor proliferation.

Compound ClassCancer Cell Line(s)Key FindingsReference
Furan-based pyridine carbohydrazide and N-phenyl triazinone derivativesMCF-7 (breast cancer)Showed significant cytotoxic activity with IC50 values of 4.06 and 2.96 μM, respectively. Induced G2/M cell cycle arrest and apoptosis. nih.gov
Benzofuran-based benzaldehyde analoguesA-549 (lung cancer), HeLa (cervical cancer)A 2-(trifluoromethyl)benzyl substituted derivative showed outstanding activity. Methoxy, chloro, and fluoro substituted analogues had moderate activity. nih.govresearchgate.net

Neurological and Analgesic Effects

Research into the neurological and analgesic effects of this compound derivatives is less extensive compared to antimicrobial and anticancer studies. However, related furan-containing structures have been explored for their potential in this area. For instance, a study on 4-amino-2(5H)-furanones, which share the furan core, identified them as novel ligands with high affinity for the cholecystokinin-2 (CCK2) receptor. nih.gov A specific derivative from this class was found to potentiate the analgesic effects of morphine, tramadol, and desipramine (B1205290) in mice, suggesting that CCK2 antagonists based on a furanone scaffold could be developed as adjuncts to pain therapy. nih.gov

While not direct derivatives of this compound, these findings indicate that the furan ring system can be a valuable component in the design of molecules with neurological and analgesic properties. Further research is needed to specifically explore the potential of this compound derivatives in this therapeutic area.

Central Nervous System Depressant Activity

Derivatives of benzaldehydes, such as Schiff bases and chalcones, are recognized for a wide spectrum of biological effects, which can include anticonvulsant properties, a form of central nervous system (CNS) depression. researchgate.netjuniperpublishers.com Chalcones, which are α,β-unsaturated ketones, can be readily synthesized through the condensation of an acetophenone (B1666503) with an aromatic aldehyde, such as this compound. juniperpublishers.comresearchgate.net The resulting chalcone framework has been associated with numerous pharmacological activities, including anticonvulsant and analgesic effects. juniperpublishers.com While specific research focusing exclusively on the CNS depressant activity of this compound derivatives is not extensively documented in current literature, the established profile of related chalcones suggests a potential avenue for the development of novel CNS-active agents.

Analgesic Properties

Similar to CNS depressant activity, the analgesic potential of this compound derivatives can be inferred from the broader class of compounds to which they belong. Chalcones, for instance, are noted for their potential analgesic and anti-inflammatory properties. juniperpublishers.com The synthesis of chalcones from this compound would introduce a structural motif known for interacting with biological pathways associated with pain and inflammation. researchgate.netnih.gov Studies on other heterocyclic systems have demonstrated that analgesic effects can be achieved with various structural modifications. mdpi.comnih.goveuropeanreview.org However, dedicated investigations into the specific analgesic profiles of chalcones or Schiff bases derived directly from this compound are required to fully establish their efficacy.

Enzyme Inhibition and Receptor Modulation

The ability of small molecules to modulate the activity of specific enzymes or receptors is a cornerstone of modern drug discovery. Derivatives of this compound are being explored for their potential to inhibit key enzymes implicated in disease.

Acetylcholinesterase and Butyrylcholinesterase Inhibition (Anti-Alzheimer Potential)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. Derivatives of benzaldehydes have been a fruitful area of research for developing new cholinesterase inhibitors. mdpi.comdoi.org For example, novel 2-benzoylhydrazine-1-carboxamides have demonstrated dual inhibition of both AChE and BChE, with some showing activity comparable to or better than the established drug rivastigmine (B141) in vitro. mdpi.com Similarly, a series of inhibitors derived from p-hydroxybenzaldehyde showed potent inhibition, particularly against BChE, with IC₅₀ values as low as 48 nM. doi.org

These studies indicate that the benzaldehyde scaffold is a viable starting point for designing potent cholinesterase inhibitors. The specific inhibitory activities of some benzaldehyde and related derivatives are presented below. While these are not direct derivatives of this compound, they illustrate the potential of this chemical class.

Compound ClassTarget EnzymeReported IC₅₀ Values (µM)Reference
N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesAChE27.0 - 106.8 mdpi.com
N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesBChE58.0 - 277.5 mdpi.com
4-[(diethylamino)methyl]-phenol derivatives (most potent)AChE<0.220 doi.org
4-[(diethylamino)methyl]-phenol derivatives (most potent)BChE<0.048 doi.org
Pyridyl–Pyridazine Derivatives (Compound 5)AChE0.26 nih.gov
Pyridyl–Pyridazine Derivatives (Compound 5)BChE0.19 nih.gov

Proteasome Inhibition

The proteasome is a complex protein assembly that degrades unneeded or damaged proteins. Its inhibition is a validated strategy in cancer therapy. Currently, literature specifically detailing the investigation of this compound derivatives as proteasome inhibitors is not widely available, indicating this may be an unexplored area of research for this particular class of compounds.

In Vitro and In Vivo Pharmacological Assessments

The evaluation of new chemical entities through laboratory (in vitro) and animal (in vivo) models is critical to determining their therapeutic potential. Research on compounds structurally related to this compound derivatives provides insight into their potential pharmacological activities.

A study on 4-[(5-Aryl-2-furyl)carbonothioyl]morpholines, which are synthesized from 5-arylfuran-2-carbaldehydes, evaluated their in vitro antimicrobial activity. pensoft.net Several of these compounds demonstrated significant antifungal activity against C. neoformans with low cytotoxicity against human cell lines. pensoft.net

CompoundAntifungal MIC (µg/mL) vs C. neoformansCytotoxicity (CC₅₀ > µg/mL) vs Human Kidney CellsHemolytic Activity (HC₁₀ > µg/mL)Reference
4-{[5-(4-Fluorophenyl)-2-furyl]carbonothioyl}morpholine (7b)16>32>32 pensoft.net
4-{[5-(4-Bromophenyl)-2-furyl]carbonothioyl}morpholine (8c)4>32>32 pensoft.net

Furthermore, in vivo studies on other nitro-heterocyclic derivatives, such as 2-(5-nitro-2-furyl)-5-substituted-1,3,4-thiadiazoles, have been conducted. mdpi.com These compounds were evaluated in a mouse model of Human African Trypanosomiasis (HAT), demonstrating the potential for furan-containing molecules to be developed for systemic parasitic infections. mdpi.com

Elucidation of Molecular Mechanisms of Action

Understanding how a compound exerts its effect at the molecular level is crucial for rational drug design. For derivatives of this compound, mechanistic insights can be drawn from studies on related structures.

A key reaction of aldehydes is the formation of Schiff bases (or imines) through condensation with primary amines. researchgate.net A study on the related compound 5-methyl-2-furfural demonstrated that it can react with the amino acid phenylalanine to form a Schiff base. mdpi.com This reaction effectively blocks the conversion of phenylalanine into other intermediates, thereby inhibiting the formation of certain mutagenic compounds during cooking processes. mdpi.com This provides a clear molecular mechanism where the furan-aldehyde structure directly intercepts a biological precursor to alter a chemical pathway. mdpi.com

In the context of enzyme inhibition, molecular docking studies on benzohydrazide-based cholinesterase inhibitors suggest they act as non-covalent inhibitors that occupy the enzyme's active cavity, positioning themselves near the catalytic triad. mdpi.com Additionally, kinetic analyses, such as the use of Lineweaver-Burk plots for p-hydroxybenzaldehyde derivatives, have revealed a mixed-type inhibition mechanism against cholinesterases. doi.org These examples highlight the methods used to determine the precise molecular interactions and kinetic profiles that underpin the pharmacological activity of benzaldehyde derivatives.

Industrial and Materials Science Relevance

Organic Synthesis Intermediates for Complex Architectures

The development of multifunctional nanomaterials and complex molecular architectures relies on precise control over the molecular structure of the constituent building blocks. In modern organic chemistry, there is a continuous effort to develop robust synthetic pathways to create these tailored structures. Furan-containing compounds, such as 4-(5-Methyl-2-furyl)benzaldehyde, are valuable in this context. They can serve as foundational components in the synthesis of more elaborate molecules for materials chemistry. The aldehyde group on the phenyl ring is particularly useful, as it can participate in a wide array of chemical reactions, including condensations, oxidations, and additions, allowing for the construction of larger, more complex systems.

Development of Specialty Chemicals

While specific, large-scale applications of this compound in specialty chemicals are not extensively documented, its chemical nature suggests potential in this arena. The synthesis of hetaryl-substituted heterocycles is an area of interest for materials chemistry, and furan-based structures are key components in this research. The combination of the furan (B31954) and benzaldehyde (B42025) moieties in one molecule allows for the creation of compounds with unique electronic and photophysical properties, which could be exploited in the development of dyes, liquid crystals, or other functional materials.

Bio-Based Monomers and Polymers

The shift away from fossil-fuel-based chemical feedstocks has spurred significant research into renewable, bio-based alternatives. Furan derivatives, obtainable from renewable resources like sugars, are at the forefront of this movement. These compounds serve as sustainable building blocks for a new generation of polymers and advanced materials.

Precursors for Epoxy Resins and Other Polymer Systems

Furan-based compounds are being actively investigated as sustainable alternatives to conventional, petroleum-derived components in epoxy resins, such as bisphenol A (BPA). researchgate.netdigitellinc.com These bio-based epoxy resins often exhibit desirable properties, including good mechanical strength, chemical resistance, and strong adhesion. researchgate.netd-nb.info

While research has heavily focused on derivatives of 5-hydroxymethylfurfural (B1680220) (HMF), the structure of this compound suggests its potential as a precursor in similar polymer systems. The aldehyde group could be chemically modified—for instance, through reduction to an alcohol or oxidation to a carboxylic acid—to create a di-functional monomer suitable for polymerization. This monomer could then be reacted with bio-based epichlorohydrin (B41342) to form a furan-based epoxy resin. researchgate.net Research on related furan-based epoxy resins, such as those derived from 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF), has shown promising results, including enhanced adhesive properties. researchgate.netd-nb.info

Table 1: Comparison of Furan-Based Epoxy Resin Systems

Furan-Based PrecursorCuring AgentKey Finding
2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF)Maleic Anhydride (B1165640) (MA)Displayed outstanding adhesive strength on CFRP joints. researchgate.netd-nb.info
Furan-based furfuryl amineSelf-curing (tertiary amines)Resulted in a polymer with a high char yield (39%), indicating good thermal stability. digitellinc.com
Novel bis-furan diepoxide (OmbFdE)Diamine (TEGA)Showed excellent flame retardancy.

This table is based on data for related furan compounds, illustrating the potential for developing polymers from furan-based precursors.

Sustainable Building Blocks for Advanced Materials

The aromatic nature of the furan ring makes it a good bio-based substitute for benzene (B151609) in the synthesis of polymers. digitellinc.com This substitution can lead to materials with unique properties. For example, the incorporation of furan rings into polymer networks has been shown to increase the char yield at high temperatures, which enhances the material's thermal stability and flame retardancy. digitellinc.com

The development of fully bio-based materials is a key goal in sustainable chemistry. By utilizing furan-based monomers like this compound in conjunction with other bio-derivable curing agents or co-monomers, it is possible to create advanced materials with a significantly reduced carbon footprint. researchgate.netd-nb.info

Functional Polymers

The term "functional polymers" refers to polymers that possess specific properties and functionalities beyond their basic structural role. The inherent chemical features of this compound make it an interesting candidate for the synthesis of such polymers. The furan ring can impart thermal stability, while the benzaldehyde group offers a reactive site for further chemical modification or for creating specific interactions within the polymer matrix.

Research into furan-based polymers has demonstrated the ability to tailor material properties by selecting appropriate co-monomers and curing agents. For instance, the use of maleic anhydride as a curing agent with a furan-based epoxy resulted in a highly ductile material with excellent adhesion. researchgate.netd-nb.info This highlights the potential to fine-tune the properties of polymers derived from furan-based building blocks like this compound to meet the technical requirements for high-performance applications.

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthetic Methodologies

The future synthesis of 4-(5-Methyl-2-furyl)benzaldehyde is geared towards processes that are not only efficient but also environmentally benign. Research is pivoting away from traditional methods towards green chemistry principles, emphasizing renewable feedstocks, catalytic efficiency, and the reduction of hazardous waste.

A primary green route to this compound involves the coupling of two key precursors: a derivative of 5-methylfuran and a substituted benzene (B151609) ring. The 5-methylfuran component is directly accessible from 5-methylfurfural (B50972) (5-MF), which itself can be produced from the selective hydrogenolysis of 5-hydroxymethylfurfural (B1680220) (HMF), a cornerstone platform chemical derived from lignocellulosic biomass. researchgate.net The advancement of heterogeneous catalysts is crucial for these transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful methods for forming the carbon-carbon bond between the furan (B31954) ring and the phenyl ring. mdpi.comacs.org Innovations are focused on developing catalysts that are not only highly active and selective but also reusable and based on non-noble metals like copper or nickel to reduce costs and environmental impact. nih.gov

Catalyst SystemPrecursor(s)Target ProductKey Innovation
PdCl₂(CH₃CN)₂ / CuCl₂1,3-Dicarbonyl compounds, Alkenyl bromidesFunctionalized FuransHigh efficiency (94% yield) palladium catalyst for one-pot synthesis. mdpi.com
Palladium on Carbon (Pd/C)5-Hydroxymethylfurfural (HMF)5-Methylfurfural (5-MF)Selective hydrogenolysis to produce a key intermediate for the target molecule. researchgate.net
p-Sulfonic acid calix mdpi.comareneFructose5-Hydroxymethylfurfural (HMF)Metal-free organocatalyst in a DES/ethyl acetate (B1210297) biphasic system with microwave assistance. rsc.org
Zirconium carbonate (Zr(CO₃)ₓ)5-Hydroxymethylfurfural (HMF), Acetone (B3395972)C9-Aldol ProductWater-tolerant, recyclable solid base catalyst for C-C bond formation. nih.gov
Papaya Peel ExtractPd(OAc)₂Palladium Nanoparticles (Pd NPs)Biogenic synthesis of a palladium catalyst for C-C coupling reactions without external reducing agents. acs.org

Discovery of Novel Biological Activities and Therapeutic Opportunities

The furan scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with a wide array of biological activities. researchgate.netijabbr.com Derivatives have been reported to possess antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties. researchgate.netmdpi.com This provides a strong rationale for exploring the therapeutic potential of this compound and its derivatives.

The presence of both a furan ring and a benzaldehyde (B42025) group offers multiple points for biological interaction. The aldehyde function is particularly reactive and can form Schiff bases with amine groups in biological macromolecules like proteins and DNA. This mechanism is critical to the bioactivity of many compounds. For example, research has shown that 5-methyl-2-furfural can inhibit the formation of the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) by trapping a key precursor, phenylalanine, through Schiff base formation. mdpi.com This suggests that this compound could be investigated for similar chemopreventive or therapeutic activities by targeting amine-containing molecules.

Future research will likely focus on synthesizing libraries of compounds derived from this compound and screening them for various biological activities. Modifications to the benzaldehyde ring or the methyl group on the furan could fine-tune lipophilicity, target binding, and metabolic stability, leading to the discovery of novel drug candidates. researchgate.net

Furan Derivative ClassReported Biological ActivityPotential Therapeutic Area
General Furan DerivativesAntibacterial, Antifungal, AntiviralInfectious Diseases
Benzo[b]furan DerivativesAnticancer, Anti-inflammatory, AntioxidantOncology, Inflammatory Disorders
Furan-containing Schiff BasesAntimicrobial, AnticancerInfectious Diseases, Oncology
Iodinated Lipophilic FuransAntiarrhythmicCardiovascular Disease

Advanced Computational Approaches for Rational Design

In silico methods are becoming indispensable in modern drug discovery and materials science. For this compound, advanced computational approaches offer a pathway to rationally design new molecules with targeted properties, accelerating research while reducing costs.

Molecular docking is a powerful tool used to predict how a molecule binds to the active site of a biological target, such as an enzyme or receptor. nih.govresearchgate.net Researchers have successfully used docking to study how furan- and indole-based derivatives inhibit tubulin polymerization, a key mechanism for anticancer agents. rsc.org Similarly, docking simulations can be employed for this compound and its derivatives to identify potential protein targets and predict their binding affinity. This can guide the synthesis of new compounds with improved potency and selectivity for applications in cancer, infectious diseases, or other therapeutic areas. rsc.orgzsmu.edu.ua

Beyond predicting bioactivity, computational tools can forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govzsmu.edu.ua By calculating molecular descriptors like molecular weight, lipophilicity (logP), and polar surface area, scientists can assess the drug-likeness of a compound before it is even synthesized. nih.gov This rational design approach allows for the pre-selection of candidates with favorable pharmacokinetic profiles, increasing the probability of success in later-stage development. These computational strategies will be essential for unlocking the full potential of the this compound scaffold.

Computational MethodApplicationResearch Example
Molecular DockingPredict binding of a ligand to a protein target's active site.Predicting the binding of furan-indole derivatives to the colchicine (B1669291) site of tubulin to assess anticancer potential. rsc.org
ADMET PredictionAnalyze physicochemical and pharmacokinetic parameters of a molecule.Using SwissADME to evaluate the drug-likeness of 1,2,4-triazole (B32235) derivatives containing a nitrofuran moiety. zsmu.edu.ua
Quantum Chemical ModellingCalculate electronic structure and reactivity.Used alongside docking to understand the mechanism of action for antimicrobial chalcones.
Molecular Descriptors AnalysisAssess synthetic complexity and oral bioavailability.Calculation of properties like TPSA and nRB to filter compound libraries for favorable pharmacokinetics. nih.gov

Integration with Biomass Valorization Strategies

The most significant future prospect for this compound lies in its integration into a circular bioeconomy through biomass valorization. Lignocellulosic biomass, derived from non-edible sources like agricultural waste and forestry residues, is an abundant and renewable feedstock for producing valuable chemicals. nih.govresearchgate.net

The synthesis of this compound is directly linked to the upgrading of biomass-derived platform molecules. The pathway proceeds as follows:

Deconstruction of Biomass : Lignocellulose is pretreated to separate it into its main components: cellulose (B213188), hemicellulose, and lignin. mdpi.com

Conversion to Furans : Hemicellulose (rich in C5 sugars like xylose) is dehydrated to produce furfural (B47365), while cellulose (composed of C6 sugars like glucose) is converted to 5-hydroxymethylfurfural (HMF). nih.govbohrium.com This conversion is often achieved using acid catalysts in efficient reaction systems. nih.govmdpi.com

Upgrading to Precursors : HMF can be catalytically converted to 5-methylfurfural (5-MF), one of the key building blocks for the target molecule. researchgate.net The other building block, a benzaldehyde derivative, can potentially be sourced from lignin, which is rich in aromatic structures.

This integrated approach, where different streams from a biorefinery are used to construct a final, high-value product, is a core concept of biomass valorization. bohrium.comlongdom.org By developing efficient catalytic pathways that connect these streams, the production of this compound can become part of a sustainable manufacturing paradigm that reduces dependence on fossil fuels and creates value from waste. longdom.org

Biomass ComponentPlatform ChemicalKey Precursor for Target Molecule
Cellulose (C6 Sugars)5-Hydroxymethylfurfural (HMF)5-Methylfurfural (via HMF)
Hemicellulose (C5 Sugars)FurfuralFuran ring system
LigninPhenolic CompoundsBenzaldehyde moiety

Q & A

Q. Table 1: Example Reaction Conditions

Starting MaterialReagents/CatalystSolventConditionsYield (%)
4-BromobenzaldehydePd(PPh₃)₄, Na₂CO₃DMF/H₂O (3:1)80°C, 12 h~65-75
4-IodobenzaldehydeCuI, 1,10-phenanthrolineDMSO100°C, 24 h~50-60

Key Considerations : Optimize ligand choice and solvent polarity to suppress side reactions (e.g., protodehalogenation).

Basic: How should researchers characterize this compound?

Methodological Answer:
Multi-Technique Validation is critical:

  • NMR Spectroscopy : Confirm substitution patterns via 1H^1H NMR (e.g., aldehyde proton at δ ~9.8–10.2 ppm, furyl protons at δ ~6.2–7.1 ppm) and 13C^{13}C NMR (aldehyde C=O at δ ~190–195 ppm) .
  • X-ray Crystallography : Resolve molecular geometry and confirm the furyl-benzaldehyde linkage (e.g., using SHELXL for refinement) .
  • IR Spectroscopy : Identify aldehyde C=O stretch (~1700 cm1^{-1}) and furan C-O-C vibrations (~1250 cm1^{-1}) .

Q. Table 2: Analytical Data Cross-Validation

TechniqueExpected Signals for Target CompoundCommon Contaminants to Monitor
1H^1H NMRAldehyde proton singlet, furyl multipletUnreacted boronic acid
X-rayDihedral angle between furyl and benzeneSolvent co-crystallization

Advanced: How to resolve contradictions in spectroscopic data for this compound?

Methodological Answer:
Contradictions (e.g., unexpected 1H^1H NMR splitting or IR shifts) may arise from tautomerism , solvent effects , or impurities .

  • Variable Temperature NMR : Probe dynamic processes (e.g., hindered rotation of the furyl group) by collecting spectra at 25°C to 60°C .
  • DFT Calculations : Compare experimental IR/NMR data with computed spectra (e.g., Gaussian09 with B3LYP/6-31G*) to identify conformational preferences .
  • Chromatographic Purity Check : Use HPLC (C18 column, MeCN/H₂O gradient) to rule out impurities affecting spectral clarity.

Q. Example Workflow :

Isolate pure product via column chromatography (SiO₂, hexane/EtOAc).

Repeat NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts.

Perform high-resolution mass spectrometry (HRMS) to confirm molecular ion.

Advanced: What computational approaches elucidate its electronic properties?

Methodological Answer:
Density Functional Theory (DFT) is ideal for probing:

  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., aldehyde electrophilicity, furyl conjugation effects) .
  • Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites for reaction planning.

Q. Table 3: Example DFT Parameters

SoftwareFunctional/Basis SetProperties Analyzed
Gaussian09B3LYP/6-311+G(d,p)HOMO-LUMO, Mulliken charges
ORCAPBE0/def2-TZVPExcited-state transitions

Validation : Compare computed UV-Vis spectra with experimental data to assess accuracy.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:
Aldehydes and furans pose irritation and sensitization risks. Key precautions:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, lab coat.
  • Ventilation : Use fume hoods to avoid inhalation; monitor aldehyde vapor levels .
  • First Aid : Immediate flushing with water for eye/skin contact (15+ minutes); consult medical help if ingested .

Storage : Keep in airtight containers under nitrogen, away from oxidizers (e.g., peroxides).

Advanced: How to design experiments for its role as a synthetic intermediate?

Methodological Answer:
Focus on functional group transformations :

  • Reductive Amination : React with primary amines (e.g., benzylamine) and NaBH₃CN to form Schiff base derivatives .
  • Nucleophilic Addition : Explore Grignard reactions (e.g., MeMgBr) to generate secondary alcohols.

Q. Table 4: Reaction Optimization Parameters

Reaction TypeReagents/ConditionsMonitoring Technique
Reductive AminationNaBH₃CN, MeOH, 0°C → RTTLC (SiO₂, EtOAc/hexane)
Aldol CondensationLDA, THF, −78°CIn-situ IR for enolate

Data Analysis : Use kinetic studies (e.g., variable time NMR) to identify rate-limiting steps.

Advanced: How does crystallography aid in understanding its solid-state behavior?

Methodological Answer:
Single-Crystal X-ray Diffraction reveals:

  • Intermolecular Interactions : CH-π stacking between furyl and benzaldehyde moieties .
  • Conformational Rigidity : Dihedral angles between aromatic systems (e.g., furyl vs. benzene planarity).

Q. Software Tools :

  • SHELXL : Refinement of hydrogen bonding networks (e.g., weak C-H···O contacts) .
  • Mercury : Visualization of packing motifs and void spaces.

Case Study : reports a "w-shaped" conformation in a related dialdehyde, stabilized by CH-π interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.